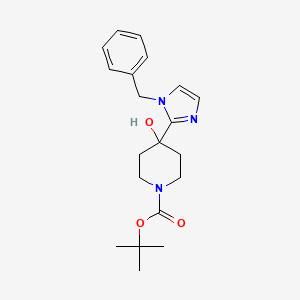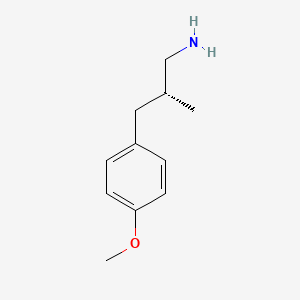![molecular formula C23H23N5OS B2804082 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline CAS No. 832680-30-5](/img/structure/B2804082.png)
1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound featuring a triazole ring linked to an indole moiety. This compound integrates several pharmacophoric structures that might offer notable biological activities, making it an intriguing subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline involves multiple steps, beginning with the formation of the triazole ring Typically, the synthesis proceeds via the cyclization of substituted hydrazides and thiosemicarbazides under appropriate conditions to yield the triazole ring The addition of indole groups usually involves nucleophilic substitution reactions
Industrial Production Methods
For industrial production, the scalability of these synthetic methods often requires optimizing reaction conditions, such as temperature, solvents, and catalysts, to enhance yields and purity. Continuous flow chemistry might be used to achieve consistent production rates and reduce reaction times.
化学反応の分析
Types of Reactions
This compound can undergo a variety of reactions, including:
Oxidation: : Can occur at the indole ring, particularly at the 3-position.
Reduction: : Typically at the triazole ring or carbonyl functionalities.
Substitution: : Nucleophilic substitution reactions are common at the indole nitrogen and triazole positions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide or permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and thiols. Typical conditions may involve standard organic solvents (e.g., dichloromethane, ethanol) and controlled temperatures.
Major Products
The major products formed from these reactions generally depend on the substituents and the exact reaction conditions but might include various oxidized indole derivatives, reduced triazole rings, and substituted tetrahydroquinoline structures.
科学的研究の応用
Chemistry
In chemistry, 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline is of interest due to its potential as a building block for more complex molecules. It can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may exhibit significant pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Industry
Industrial applications could include its use as a precursor for producing specialized chemicals or as part of materials with specific electronic or optical properties.
作用機序
The mechanism of action for this compound often revolves around its interactions with specific molecular targets, such as enzymes or receptors. For instance, the indole and triazole moieties might bind to enzyme active sites, inhibiting their activity. The pathways involved could include signal transduction pathways in cells, leading to altered cellular responses.
類似化合物との比較
Compared to other similar compounds, 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline stands out due to its combined structure of indole, triazole, and tetrahydroquinoline. Similar compounds include:
1-(1H-indol-3-yl)-1H-tetrazole
2-(1H-indol-3-yl)-4,5-dihydro-1H-imidazole
1-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazole-3-thiol
These compounds share common functional groups but differ in terms of their overall chemical structure and potential activities.
Hope this gives you a comprehensive view of this compound! Is there anything more specific you’d like to dive into?
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-2-27-22(18-14-24-19-11-5-4-10-17(18)19)25-26-23(27)30-15-21(29)28-13-7-9-16-8-3-6-12-20(16)28/h3-6,8,10-12,14,24H,2,7,9,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKAAKSNEMQNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid](/img/structure/B2804002.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2804003.png)

![6-(4-Chlorophenyl)-2-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2804005.png)


![6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride](/img/structure/B2804011.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2804018.png)


